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physical and chemical properties of 1,4-Dibromo-2,2-dimethylbutane

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Compound of Interest

Compound Name: 1,4-Dibromo-2,2-dimethylbutane

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An In-depth Technical Guide to 1,4-Dibromo-2,2-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,4-Dibromo-2,2-dimethylbutane** (CAS No: 52750-57-9; Molecular Formula: C₆H₁₂Br₂). Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document combines foundational information from established chemical databases with predicted properties and comparative analysis of analogous structures. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the compound's characteristics, potential synthetic routes, and expected spectroscopic signatures. All quantitative data is presented in structured tables for clarity and ease of comparison.

Introduction

1,4-Dibromo-2,2-dimethylbutane is a halogenated alkane featuring a neopentyl-like core, which imparts significant steric hindrance around one of the bromine-substituted carbons. This structural feature is expected to profoundly influence its reactivity, particularly in nucleophilic substitution and elimination reactions. As a bifunctional electrophile, it holds potential as a



building block in organic synthesis for the construction of carbocyclic and heterocyclic systems, and as a linker in the development of novel molecular architectures. This guide aims to consolidate the available information and provide a predictive framework for the practical application of this compound.

Physical Properties

Direct experimental data for the physical properties of **1,4-Dibromo-2,2-dimethylbutane** are not readily available in the literature. The following table summarizes the basic computed and predicted physical properties. For comparative context, data for the structurally related neopentyl bromide (1-bromo-2,2-dimethylpropane) is also included.

Property	1,4-Dibromo-2,2- dimethylbutane (Predicted/Computed)	1-Bromo-2,2- dimethylpropane (Neopentyl Bromide) (Experimental)
Molecular Formula	C ₆ H ₁₂ Br ₂	C ₅ H ₁₁ Br
Molecular Weight	243.97 g/mol [1]	151.04 g/mol
CAS Number	52750-57-9[1]	630-17-1
Appearance	Not specified (likely a colorless liquid)	Colorless liquid
Boiling Point	Predicted values vary, generally in the range of 200- 230 °C at 760 mmHg	105-106 °C at 767 mmHg
Melting Point	Not available	-19.6 °C
Density	Predicted values vary, approximately 1.6-1.7 g/cm ³	1.21 g/cm³ at 20 °C
Solubility	Predicted to be insoluble in water; soluble in common organic solvents like ethers, hydrocarbons, and chlorinated solvents.	Insoluble in water; soluble in ethanol, ether



Chemical Properties and Reactivity

The chemical behavior of **1,4-Dibromo-2,2-dimethylbutane** is dictated by the presence of two carbon-bromine bonds and the sterically hindered neopentyl-like structure.

- Nucleophilic Substitution: The primary bromide at the C4 position is susceptible to S_n2 reactions. However, the neopentyl-like bromide at the C1 position is highly sterically hindered, making S_n2 reactions at this site extremely slow. Under solvolytic conditions or with weak nucleophiles, S_n1 reactions might occur at the C1 position, likely accompanied by rearrangement of the resulting primary carbocation.
- Elimination Reactions: In the presence of strong, non-nucleophilic bases, elimination reactions (E2) can compete with substitution, leading to the formation of alkenes. The regioselectivity of elimination will be influenced by the steric bulk of the base.
- Organometallic Reagent Formation: 1,4-Dibromo-2,2-dimethylbutane can be used to form
 Grignard reagents or other organometallic compounds. The differential reactivity of the two
 C-Br bonds could potentially allow for selective monosubstitution or the formation of diGrignard reagents under controlled conditions.

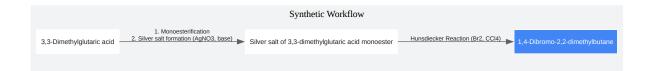
Synthesis

While a specific, detailed experimental protocol for the synthesis of **1,4-Dibromo-2,2-dimethylbutane** is not available in the reviewed literature, a plausible synthetic approach can be devised based on established organic chemistry methodologies. A potential route involves the Hunsdiecker reaction, which is a method for preparing bromoalkanes from the silver salts of carboxylic acids.[2][3][4][5]

Proposed Synthetic Pathway: Hunsdiecker Reaction

A logical synthetic pathway could start from 3,3-dimethylglutaric acid.





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